奥西洛司他
描述
Osilodrostat is used to treat Cushing’s disease in patients who cannot have pituitary surgery, or who had undergone surgery but still have the disease . Cushing’s disease is caused by a tumor in the pituitary gland that releases too much adrenocorticotropin, a hormone that signals the adrenal glands to produce cortisol .
Molecular Structure Analysis
Osilodrostat is an orally available small molecule 11β-hydroxylase inhibitor . It potently inhibits the enzyme 11β-hydroxylase [cytochrome P450 (CYP) 11B1] and also blocks aldosterone synthase (CYP11B2, steroid 18-hydroxylase) .Physical And Chemical Properties Analysis
Osilodrostat phosphate has a molecular weight of 325.23 and is soluble in water at a concentration of ≥ 120 mg/mL at 4°C . It is designed to be taken orally due to its rapid absorption in the gastrointestinal tract and minor first-pass metabolism .科学研究应用
Treatment of Cushing’s Disease
Osilodrostat is a potent oral steroidogenesis inhibitor that has emerged as a new medical agent for patients with Cushing’s disease (CD) requiring long-term medical therapy for hypercortisolemia control . It has been assessed in clinical trials for its efficacy and safety . In a study conducted at a single center in Poland, osilodrostat treatment allowed for complete disease control in all patients over a period of 156 weeks .
Control of Hypercortisolemia
Osilodrostat has been found effective in controlling hypercortisolemia, a condition characterized by high levels of cortisol in the blood . In a study, all six patients met the key secondary endpoint of the LINC4 trial, achieving normalization of median urinary free cortisol .
Improvement of Metabolic and Cardiovascular Parameters
Patients treated with osilodrostat demonstrated significant improvement from baseline on most metabolic and cardiovascular parameters . This improvement was most evident at week 36 and sustained throughout the study period .
Inhibition of Cortisol Response to ACTH Stimulation
When the osilodrostat dose was increased to 3 mg per day, the inhibition of cortisol response to ACTH stimulation was observed . This suggests that osilodrostat can be used to control cortisol levels in conditions where ACTH stimulation is a concern .
Treatment of Endogenous Cushing’s Syndrome
Osilodrostat is a novel potent oral steroidogenesis inhibitor with a non-steroidal chemical structure, recently approved for the treatment of adult patients with endogenous Cushing’s syndrome . It is used when Cushing’s disease is not cured by pituitary surgery or when surgery is not an option .
安全和危害
Osilodrostat may cause serious side effects such as fast or pounding heartbeats, fluttering in your chest, shortness of breath, and sudden dizziness . It can also cause decreased adrenal gland hormones, increased adrenal gland hormones, or low potassium level . Common side effects may include nausea, feeling tired, headache, or swelling .
未来方向
Osilodrostat represents an important advance in the pharmacotherapy of Cushing’s disease. Available data suggest that osilodrostat is effective in controlling hypercortisolism in most treated patients with an acceptable safety profile . Further study is needed to examine the role of combination therapy as well as long-term outcomes of treated patients .
属性
IUPAC Name |
4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUZGMWDZDXMDG-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156570 | |
Record name | Osilodrostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cushing’s syndrome is an endocrine disorder resulting from chronic and excessive exposure to glucocorticoids, the symptoms of which may include thinning of the skin and hair, weight gain, muscle weakness, and osteoporosis, as well a constellation of psychiatric, cardiovascular, and immunological deficiencies. Cushing’s syndrome is most commonly precipitated by exogenous treatment with supraphysiological doses of glucocorticoids such as those found in nasal sprays, skin creams, and inhalers. Cushing’s disease - another less common cause of Cushing’s syndrome - is generally the result of increased endogenous cortisol exposure due to excessive secretion of adrenocroticotrophic hormone (ACTH) from a pituitary adenoma. Osilodrostat is an inhibitor of 11β-hydroxylase (CYP11B1) and, to a lesser extent, aldosterone synthase (CYP11B2). The CYP11B1 enzyme is responsible for catalyzing the final step of cortisol synthesis - by inhibiting this enzyme, osilodrostat helps to normalize endogenous cortisol levels and alleviate symptoms of Cushing’s disease. | |
Record name | Osilodrostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11837 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Osilodrostat | |
CAS RN |
928134-65-0 | |
Record name | 4-(R)-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928134-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Osilodrostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928134650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osilodrostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11837 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Osilodrostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OSILODROSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YL4IQ1078 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。